molecular formula C23H28N4O B14800055 Niraparib Intermediate

Niraparib Intermediate

Cat. No.: B14800055
M. Wt: 376.5 g/mol
InChI Key: ZWVFDEIRRAWULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Niraparib Intermediate is a crucial compound in the synthesis of Niraparib, a poly (ADP-ribose) polymerase inhibitor used primarily in the treatment of ovarian, fallopian tube, and primary peritoneal cancer. This compound plays a vital role in the multi-step synthesis process of Niraparib, ensuring the final product’s efficacy and purity.

Properties

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

N-tert-butyl-2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide

InChI

InChI=1S/C23H28N4O/c1-23(2,3)25-22(28)20-8-4-6-18-15-27(26-21(18)20)19-11-9-16(10-12-19)17-7-5-13-24-14-17/h4,6,8-12,15,17,24H,5,7,13-14H2,1-3H3,(H,25,28)

InChI Key

ZWVFDEIRRAWULJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC2=CN(N=C21)C3=CC=C(C=C3)C4CCCNC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Niraparib Intermediate involves several synthetic routes and reaction conditions. One common method involves the chiral separation of 3-(4-aminophenyl)piperidine-1-carboxylate to obtain the corresponding S-enantiomer . This intermediate is then subjected to further reactions to form the desired compound. Another method involves the reaction of this compound 2 with tert-butyl group -3- (4-amino) phenylpiperidine -1- t-butyl formate in the presence of half acetic acid as a catalyst and sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product. The use of advanced techniques and equipment in industrial settings ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Key Intermediate: (S)-3-(4-Bromophenyl)piperidine

This chiral piperidine derivative is critical for constructing niraparib's core structure.

Cyclization to Form Indazole Core ( )

The indazole ring is synthesized via a Huisgen cycloaddition:

StepReactantsConditionsYield
Imine Formation(S)-3-(4-Bromophenyl)piperidine + methyl 3-formyl-2-nitrobenzoateTHF, 60–65°C, 4–6 h92%
CyclizationSodium azide (NaN₃), acetic acid100°C, 12–16 h88%
AmidationPropionyl chloride, pyridineRT, 2 h95%

Key Notes :

  • Sodium azide mediates [3+2] cycloaddition to form the indazole ring.

  • Pyridine acts as a base to neutralize HCl during amidation.

Avoiding Regioisomeric Impurities ( )

Traditional Suzuki coupling (e.g., with pyridine-3-boronic acid) introduces regioisomers at 5–7% levels. The improved method employs:

  • One-Pot Reaction : Combines imine formation, cyclization, and amidation without isolating intermediates.

  • Solvent System : 2-Me-THF/water biphasic mixture reduces side reactions.

  • Temperature Control : Maintained at 60–65°C to suppress dimerization.

Critical Parameters:

ParameterTraditional MethodImproved Method
CatalystPd/C (cost: $1,200/kg)None
Steps73
Purity (HPLC)97.5%99.8%
Yield62%75.9%

Advantages of Improved Method :

  • Eliminates platinum-based hydrogenation.

  • Uses 2-Me-THF (boiling point: 80°C) for safer distillation.

Stability of Intermediates

  • Liquid Intermediate Issue : Early intermediates (e.g., β-keto esters) are hygroscopic and degrade at RT.

  • Solution : Crystallization as tosylate monohydrate enhances stability for storage ( ).

Comparative Analysis of Synthetic Routes

RouteStepsKey ReagentsYieldScalability
Biocatalytic ( )5Transaminase, NADPH68%Limited by enzyme cost
Chiral Resolution ( )4L-Tartaric acid72%High (kg-scale demonstrated)
Asymmetric Cross-Coupling ( )3Chiral boronic esters81%Patent-pending

Scientific Research Applications

Niraparib Intermediate has several scientific research applications, including:

Comparison with Similar Compounds

Niraparib Intermediate is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

This compound stands out due to its specific synthetic routes and its role in the efficient production of Niraparib, making it a valuable compound in the pharmaceutical industry.

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